![molecular formula C20H16N2O B3054511 3-Cyano-2-ethoxy-4,6-diphenylpyridine CAS No. 60847-65-6](/img/structure/B3054511.png)
3-Cyano-2-ethoxy-4,6-diphenylpyridine
Overview
Description
3-Cyano-2-ethoxy-4,6-diphenylpyridine is a chemical compound with the molecular formula C20H16N2O . It is also known as 3-Pyridinecarbonitrile, 2-ethoxy-4,6-diphenyl .
Molecular Structure Analysis
The molecular structure of 3-Cyano-2-ethoxy-4,6-diphenylpyridine is available in databases like PubChem and ChemicalBook . The molecular weight of this compound is 300.35 .Scientific Research Applications
Synthetic Strategies and Pharmacological Applications
Cyanopyridine derivatives, which include structures similar to 3-Cyano-2-ethoxy-4,6-diphenylpyridine, have been the focus of research due to their promising biological activities. These activities range from anticancer, antibacterial, antifungal properties to their use as sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. The high reactivity of the 2-oxo-3-cyanopyridine scaffold, a close relative, suggests its utility as a reactive chemical intermediate in various organic syntheses. This indicates the potential of 3-Cyano-2-ethoxy-4,6-diphenylpyridine and similar compounds in medicinal chemistry research and drug development (Ghosh et al., 2015).
Environmental and Analytical Chemistry Applications
Research on the environmental fate of related ethoxylate compounds, such as alkylphenol ethoxylates, provides insight into the potential environmental and analytical chemistry applications of 3-Cyano-2-ethoxy-4,6-diphenylpyridine. These studies focus on the degradation, persistence, and environmental impact of ethoxylate derivatives, suggesting that similar investigations could be relevant for assessing the environmental behavior and toxicity of cyanopyridine derivatives (Ying, Williams, & Kookana, 2002).
Organic Electronics and Material Science
The use of related compounds in organic electronics and material science, particularly in the development of conducting polymers, highlights another potential application area. Poly(3,4-ethylenedioxythiophene) and its derivatives have been extensively studied for their thermoelectric properties, suggesting that cyanopyridine derivatives could also find applications in the development of organic electronic materials and devices due to their structural and electronic properties (Yue & Xu, 2012).
properties
IUPAC Name |
2-ethoxy-4,6-diphenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-2-23-20-18(14-21)17(15-9-5-3-6-10-15)13-19(22-20)16-11-7-4-8-12-16/h3-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILZXGWRQBRMKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350415 | |
Record name | 3-CYANO-2-ETHOXY-4,6-DIPHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60847-65-6 | |
Record name | 3-CYANO-2-ETHOXY-4,6-DIPHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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